Barbiturate(2-) -

Barbiturate(2-)

Catalog Number: EVT-1597125
CAS Number:
Molecular Formula: C4H2N2O3-2
Molecular Weight: 126.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Barbiturate(2-) is dianion of barbituric acid arising from deprotonation at the N-1 and C-5 positions. It is a conjugate base of a barbituric acid.
Overview

Barbiturate(2-) refers to a class of compounds derived from barbituric acid, which is a pyrimidine derivative. These compounds are characterized by their sedative and hypnotic properties, making them significant in both medical and scientific applications. Barbiturates act primarily as central nervous system depressants, influencing neurotransmitter activity and leading to effects such as sedation, anesthesia, and anticonvulsant actions.

Source

Barbiturates are synthesized from barbituric acid, which can be obtained from the reaction of urea with malonic acid. The first barbiturate, phenobarbital, was synthesized in the early 20th century and has since paved the way for various derivatives with differing pharmacological profiles.

Classification

Barbiturates can be classified based on their duration of action:

  • Short-acting: Used for inducing sleep (e.g., thiopental).
  • Intermediate-acting: Commonly used for sedation (e.g., amobarbital).
  • Long-acting: Often used for seizure control (e.g., phenobarbital).
Synthesis Analysis

Methods

Barbiturates are synthesized through several methods, primarily involving the condensation of barbituric acid with various aldehydes and ketones. Common methods include:

  1. One-Pot Multi-Component Reactions: This method allows for the simultaneous reaction of multiple reactants to yield barbiturate derivatives efficiently.
  2. Catalytic Reactions: Utilizing catalysts such as ionic liquids or metal nanoparticles can enhance yields and reduce reaction times.

Technical Details

For instance, a study demonstrated the synthesis of barbiturate derivatives using a reusable ionic liquid catalyst under reflux conditions, achieving yields of up to 99% . Another method involved ultrasound-assisted reactions that significantly improved yield and reaction time compared to traditional methods .

Molecular Structure Analysis

Structure

Barbiturates possess a core structure derived from barbituric acid, characterized by a pyrimidine ring with two carbonyl groups and an amine group. The general formula is C7H12N2O3C_7H_12N_2O_3.

Data

The molecular weight of barbiturates typically ranges around 170 g/mol, depending on the specific substituents attached to the nitrogen atoms in the pyrimidine ring.

Chemical Reactions Analysis

Reactions

Barbiturates undergo various chemical reactions, including:

  • Hydrolysis: Leading to the formation of barbituric acid.
  • Alkylation: Introducing different alkyl groups to modify pharmacological properties.
  • Condensation Reactions: Forming more complex structures that can enhance therapeutic efficacy.

Technical Details

For example, the synthesis of substituted barbiturates often involves nucleophilic attacks on carbonyl groups followed by cyclization processes that yield the final product .

Mechanism of Action

Process

Barbiturates primarily exert their effects by enhancing the action of gamma-aminobutyric acid (GABA) at GABA_A receptors in the brain. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability.

Data

Studies indicate that barbiturates can modulate GABA_A receptor activity in a dose-dependent manner, with higher concentrations leading to greater sedation and potential respiratory depression .

Physical and Chemical Properties Analysis

Physical Properties

Barbiturates are typically white crystalline solids with varying solubility in water. They have melting points ranging from 160°C to 200°C depending on their specific structure.

Chemical Properties

  • pH Stability: Barbiturates are stable at neutral pH but can hydrolyze under alkaline conditions.
  • Thermal Stability: They decompose upon heating, releasing toxic gases.

Relevant data shows that the solubility of barbiturates in water decreases as the alkyl chain length increases, affecting their pharmacokinetics .

Applications

Scientific Uses

Barbiturates have been utilized in various scientific fields:

  • Pharmacology: As sedatives and anesthetics in clinical settings.
  • Research: In studies investigating neurotransmitter systems and neuropharmacology.
  • Analytical Chemistry: As standards in chromatographic methods for detecting other substances due to their well-characterized properties.
Historical Evolution and Sociomedical Impact of Barbiturate(2-)

Emergence in Early 20th-Century Pharmacology: From Barbituric Acid to Clinical Adoption

The foundational chemistry of barbiturate(2-) derivatives traces back to Adolf von Baeyer's 1864 synthesis of barbituric acid from urea and malonic acid—a discovery initially lacking pharmacological activity due to low lipophilicity [1] [7]. The breakthrough arrived in 1903 when Emil Fischer and Joseph von Mering modified the C5 position with diethyl groups, creating barbital (5,5-diethylbarbituric acid), which demonstrated potent sedative properties in canine models [1] [9]. This structural innovation enabled clinical adoption, with Farbwerke Fr Bayer & Co commercializing barbital in 1904 as Veronal®—the first therapeutic barbiturate [1] [7]. Phenobarbital followed in 1911, introducing a phenyl group at C5 that conferred significant antiepileptic activity, documented by Hauptmann’s 1919 studies on seizure suppression [1] [3]. By the 1920s, over 2,500 barbiturate variants had been synthesized, with approximately 50 achieving clinical use, including secobarbital (1930) and pentobarbital (1930) optimized for anesthesia and insomnia [7] [9].

Table 1: Key Milestones in Early Barbiturate Development

YearCompoundStructural InnovationClinical Application
1864Barbituric acidCore pyrimidinetrione ringNone (inactive)
1903Barbital5,5-diethyl substitutionSedation/hypnosis
1911Phenobarbital5-phenyl-5-ethyl substitutionEpilepsy management
1934ThiopentalSulfur substitution at C2Intravenous anesthesia

Role in Shaping Neuropharmacology: Transition from Dominance to Obsolescence

Barbiturates fundamentally reshaped mid-20th-century neuropharmacology by unveiling the GABAergic system’s therapeutic potential. Electrophysiological studies in the 1970s–1980s revealed that barbiturate(2-) anions allosterically potentiate GABAA receptors by prolonging chloride channel opening durations—a mechanism distinct from benzodiazepines, which increase opening frequency [10]. At anesthetic concentrations (>100 µM), barbiturates directly gate GABA channels independent of GABA binding [10]. This dual action underpinned their dominance in treating insomnia, anxiety, and epilepsy until the 1960s [1] [4]. However, three critical limitations drove their decline:

  • Narrow Therapeutic Index: Fatal doses of pentobarbital (1–2g) were only 3–5× higher than therapeutic doses, causing respiratory arrest via brainstem depression [2] [9].
  • Pharmacokinetic Vulnerabilities: Long-acting agents like phenobarbital (t½=80h) bioaccumulated, while short-acting variants like thiopental exhibited redistribution-related coma risks [3] [4].
  • Tolerance and Dependence: Rapid tolerance to sedative effects—but not lethal effects—increased overdose risk. Withdrawal syndromes triggered life-threatening seizures, necessitating complex benzodiazepine-tapering protocols [4] [9]. Benzodiazepines displaced barbiturates post-1960 due to superior safety profiles, though barbiturates retain niche roles in refractory epilepsy and anesthesia induction [1] [3].

Sociopolitical Factors Influencing Global Regulatory Frameworks

The global regulation of barbiturate(2-) derivatives reflects tensions between medical utility and public health risks. Following epidemics of recreational abuse ("goof balls," "blue heavens") and suicide overdoses in the 1950s, the UN 1971 Psychotropic Substances Convention classified 12 barbiturates into Schedules II–IV based on abuse potential [9]. Secobarbital—linked to 146.2 fatalities/million prescriptions—was moved to Schedule II in 1988 after widespread diversion [9]. Current manufacturing is tightly monitored: Phenobarbital accounted for 78% of the 543 metric tons produced globally in 2007, primarily manufactured in China (50%), India (11%), and Russia (10%) for epilepsy management in resource-limited regions [9] [6]. Regulatory harmonization remains fragmented; WHO guidelines promote risk-based categorization, but countries like Japan and Brazil enforce additional local requirements, complicating global access [6] [9].

Table 2: International Control Status of Select Barbiturate(2-) Derivatives

CompoundUN ScheduleMedical Use2023 Production (kg)Key Regulatory Concern
SecobarbitalIIInsomnia (restricted)<1,000High overdose fatalities
PentobarbitalIIIAnesthesia~37,500Veterinary euthanasia diversion
PhenobarbitalIVEpilepsy~426,000Essential medicine accessibility
ButalbitalIIIMigraine~46,800Medication-overuse headaches

Barbiturate(2-) in Forensic Toxicology: Historical Case Studies and Legal Implications

Forensic analysis of barbiturate(2-) poisoning leverages advanced toxicology to resolve complex legal scenarios. A pivotal 2023 autopsy study illustrates this: A man in his 30s with femoral blood concentrations of 10.39 µg/mL pentobarbital (toxic: >10 µg/mL) and 22.57 µg/mL phenobarbital (therapeutic: 10–40 µg/mL) died from additive GABAergic respiratory depression despite no single drug exceeding lethal thresholds [2] [5]. Toxicokinetic modeling estimated total ingested doses (>0.89g pentobarbital + >2.14g phenobarbital) by analyzing portal vein/stomach content gradients—confirming acute absorption phase death [5] [8]. Historically, such cases spurred analytical innovations:

Properties

Product Name

Barbiturate(2-)

IUPAC Name

6-oxo-1H-pyrimidine-2,4-diolate

Molecular Formula

C4H2N2O3-2

Molecular Weight

126.07 g/mol

InChI

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9)/p-2

InChI Key

GWEJPUMJAQFCBN-UHFFFAOYSA-L

Canonical SMILES

C1=C(N=C(NC1=O)[O-])[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.